Sulfalene meglumine
Overview
Description
Sulfalene meglumine is a compound with the molecular formula C18H29N5O8S and a molecular weight of 475.5 g/mol. It is a derivative of sulfalene, a sulfonamide antibiotic, combined with meglumine, an amino sugar derived from sorbitol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfalene meglumine involves the reaction of sulfalene with meglumine under specific conditions. The reaction typically occurs in an aqueous or ethanol solution, with the mixture being heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the preparation of slurries containing excess solid meglumine powder in solutions of methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), 2-butanone, and 3-pentanone. These slurries are heated under reflux for 3-6 hours, followed by filtration and analysis of the crystals formed .
Chemical Reactions Analysis
Types of Reactions
Sulfalene meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amino, hydroxyl, and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in aqueous or ethanol solutions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Sulfalene meglumine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of functionalized dihydropyridines and 1,1-dihomoarylmethane scaffolds.
Biology: The compound is used in studies involving the solubilization of biopolymers and drugs, as well as in the fabrication of nanoparticles.
Medicine: this compound is investigated for its potential protective effects against metabolic syndrome and diabetes, as well as its use in drug delivery systems.
Industry: It is used as a functional excipient in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of sulfalene meglumine involves its interaction with molecular targets and pathways in biological systems. Sulfalene, as a sulfonamide antibiotic, inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts the folate pathway, essential for bacterial growth and replication . Meglumine, on the other hand, acts as a solubilizer and stabilizer, enhancing the bioavailability and efficacy of the compound .
Comparison with Similar Compounds
Sulfalene meglumine can be compared with other similar compounds such as:
Sulfadiazine meglumine: Another sulfonamide antibiotic combined with meglumine, used for similar applications in research and medicine.
Sulfamethoxazole meglumine: A sulfonamide antibiotic with a broader spectrum of activity, often used in combination with trimethoprim.
Sulfisoxazole meglumine: Known for its use in treating urinary tract infections and other bacterial infections.
The uniqueness of this compound lies in its specific combination of sulfalene and meglumine, which provides enhanced solubility, stability, and bioavailability compared to other sulfonamide antibiotics .
Properties
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLMMKEXQKOFU-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972232 | |
Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56782-29-7 | |
Record name | Sulfapyridazine meglumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056782297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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